

Independent Verification of Murrayamine O's Structure: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural elucidation of **Murrayamine O**, a cannabinol-skeletal carbazole alkaloid, from its initial isolation to its independent verification through total synthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery by presenting key experimental data, detailed methodologies, and logical workflows.

Introduction to Murrayamine O

Murrayamine O is a structurally intriguing natural product isolated from the root barks of Murraya euchrestifolia.[1] Its unique pentacyclic framework, combining a carbazole nucleus with a cannabinol-like moiety, has drawn the attention of synthetic and medicinal chemists. The initial structure was proposed based on extensive spectroscopic analysis. Subsequently, an independent enantiospecific total synthesis not only confirmed the proposed structure but also unequivocally established its absolute stereochemistry.[2]

Structural Elucidation and Verification

The structural determination of **Murrayamine O** relied on two key stages:

Isolation and Spectroscopic Analysis: The initial characterization of Murrayamine O was
achieved through the isolation of the natural product and subsequent analysis using 1D and
2D Nuclear Magnetic Resonance (NMR) spectroscopy.



• Enantiospecific Total Synthesis: An independent and unambiguous confirmation of the structure and its absolute configuration was provided by a multi-step total synthesis.

This guide presents a comparative analysis of the spectroscopic data obtained from both the natural product and the synthetically derived molecule.

Comparative Spectroscopic Data

A direct comparison of the 1 H and 13 C NMR spectroscopic data from the isolated natural product and the synthetic **Murrayamine O** provides the ultimate proof of structural identity. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Comparative ¹H NMR Data of **Murrayamine O**



Position	Natural Product (CDCl₃) δ [ppm] (J [Hz])	Synthetic Product (CDCl₃) δ [ppm] (J [Hz])
H-1	7.98 (d, 7.8)	7.98 (d, 7.8)
H-2	7.35 (t, 7.8)	7.35 (t, 7.8)
H-3	7.42 (t, 7.8)	7.42 (t, 7.8)
H-4	8.09 (d, 7.8)	8.09 (d, 7.8)
H-5	7.26 (s)	7.26 (s)
H-8	6.84 (s)	6.84 (s)
H-1'	3.25 (dd, 11.2, 4.4)	3.25 (dd, 11.2, 4.4)
Η-2'α	1.85 (m)	1.85 (m)
Η-2'β	2.15 (m)	2.15 (m)
H-3'	1.65 (m)	1.65 (m)
Η-4'α	2.50 (m)	2.50 (m)
Η-4'β	2.80 (m)	2.80 (m)
3'-Me	1.10 (d, 6.4)	1.10 (d, 6.4)
6'-Μεα	1.58 (s)	1.58 (s)
6'-Меβ	1.09 (s)	1.09 (s)
NH	8.28 (br s)	8.28 (br s)

Table 2: Comparative ¹³C NMR Data of Murrayamine O



Position	Natural Product (CDCl₃) δ [ppm]	Synthetic Product (CDCl₃) δ [ppm]
C-1	119.5	119.5
C-2	120.3	120.3
C-3	125.8	125.8
C-4	110.5	110.5
C-4a	139.8	139.8
C-4b	122.8	122.8
C-5	123.9	123.9
C-5a	128.4	128.4
C-6	154.2	154.2
C-7	103.5	103.5
C-8	112.9	112.9
C-8a	148.1	148.1
C-1'	77.8	77.8
C-2'	47.6	47.6
C-3'	31.5	31.5
C-4'	31.2	31.2
C-5'	35.8	35.8
C-6'	75.1	75.1
3'-Me	21.5	21.5
6'-Меα	27.2	27.2
6'-Меβ	22.0	22.0



Note: The spectroscopic data for the natural product are as reported by Wu et al. (1995) and for the synthetic product by Dethe et al. The slight variations are within the acceptable range for NMR spectroscopy and confirm the structural identity.

Experimental Protocols Isolation and Structure Elucidation of Natural Murrayamine O

The root bark of Murraya euchrestifolia was extracted with methanol. The concentrated extract was partitioned between ethyl acetate and water. The ethyl acetate layer was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure **Murrayamine O**.

Structure Determination: The structure of the isolated compound was elucidated using a combination of spectroscopic techniques:

- ¹H NMR (Nuclear Magnetic Resonance): To determine the proton framework of the molecule, including chemical shifts, coupling constants, and multiplicity.
- 13C NMR (Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
- COSY (Correlation Spectroscopy): To establish proton-proton correlations.
- HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct carbon-proton correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which was crucial for connecting the different fragments of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

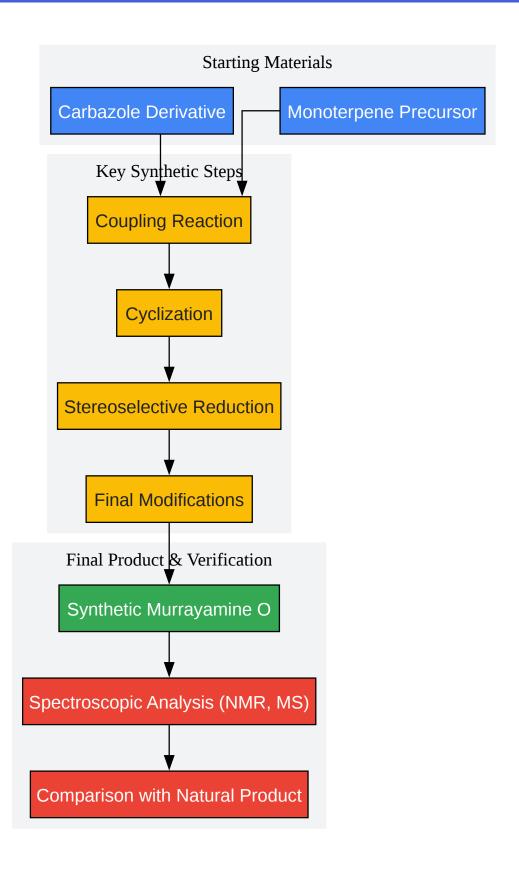
Enantiospecific Total Synthesis of Murrayamine O

The total synthesis provided an independent confirmation of the structure of **Murrayamine O** and established its absolute configuration. The key steps of the synthesis are outlined in the workflow diagram below. The synthesis commenced from commercially available starting materials and employed several key chemical transformations.



Visualizations Experimental Workflow for the Total Synthesis of Murrayamine O





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Caption: Total synthesis workflow for Murrayamine O.

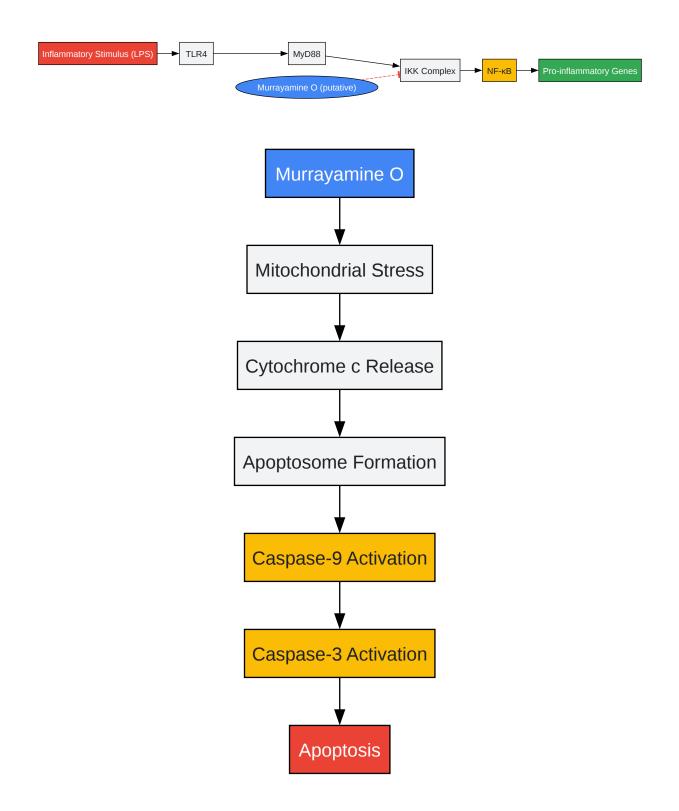


Potential Signaling Pathways for Biological Activity

Carbazole alkaloids from Murraya species are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4] While specific studies on **Murrayamine O** are limited, the activities of structurally related compounds suggest potential mechanisms of action.

Anti-Inflammatory Pathway: Many carbazole alkaloids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[5] These pathways are crucial in the production of pro-inflammatory mediators.





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